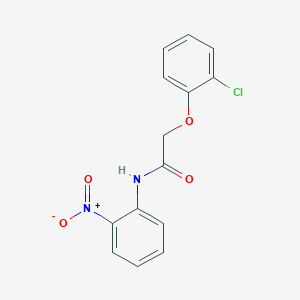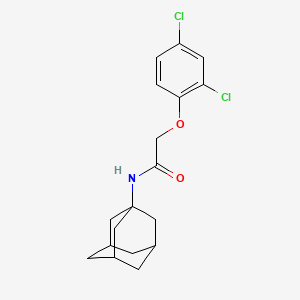
5-(1-adamantyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
Descripción general
Descripción
5-(1-adamantyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, also known as ADOX, is a chemical compound that has been extensively studied for its potential applications in various scientific fields. ADOX is a heterocyclic compound that contains an oxadiazole ring, which is known for its ability to bind to biological targets and exhibit diverse biological activities.
Aplicaciones Científicas De Investigación
5-(1-adamantyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit anticancer, antiviral, and antimicrobial activities. This compound has also been studied for its potential as a fluorescent probe for the detection of metal ions and as a potential therapeutic agent for the treatment of Alzheimer's disease.
Mecanismo De Acción
The mechanism of action of 5-(1-adamantyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound exhibits its biological activities by binding to various targets, including enzymes and receptors. This compound has been shown to inhibit the activity of certain enzymes, such as ribonucleotide reductase and DNA polymerase, which are involved in DNA synthesis. This compound has also been shown to bind to the adenosine A1 receptor, which is involved in various physiological processes, such as sleep and pain perception.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and induce cell cycle arrest in cancer cells. This compound has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and human cytomegalovirus. In addition, this compound has been shown to exhibit neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(1-adamantyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its ability to exhibit diverse biological activities. This compound has been shown to exhibit anticancer, antiviral, and antimicrobial activities, which makes it a useful tool for studying various biological processes. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to exhibit cytotoxic effects in certain cell lines, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-(1-adamantyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Another direction is to study its potential as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Overall, this compound is a promising compound that has the potential to be used in various scientific fields.
Propiedades
IUPAC Name |
5-(1-adamantyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-23-16-4-3-15(8-17(16)24-2)18-21-19(25-22-18)20-9-12-5-13(10-20)7-14(6-12)11-20/h3-4,8,12-14H,5-7,9-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXZHUUPJQXXCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C34CC5CC(C3)CC(C5)C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(dimethylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949196.png)
![2-[(2-methylphenyl)amino]-3-(1-pyrrolidinyl)naphthoquinone](/img/structure/B3949201.png)
![2-benzyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949209.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide](/img/structure/B3949213.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3949221.png)

![N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide](/img/structure/B3949243.png)
![2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949249.png)

![N-(3-phenylprop-2-yn-1-yl)-N-propylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3949272.png)


![N-(3,4-difluorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949297.png)